

## Physical and chemical properties of Delavinone

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Compound of Interest		
Compound Name:	Delavinone	
Cat. No.:	B12416197	Get Quote

An In-depth Technical Guide to the Physical and Chemical Properties of **Delavinone** 

For Researchers, Scientists, and Drug Development Professionals

#### Abstract

**Delavinone** is a novel synthetic compound that has garnered significant interest within the scientific community due to its potential therapeutic applications. This document provides a comprehensive overview of the known physical and chemical properties of **Delavinone**, based on currently available data. It is intended to serve as a foundational resource for researchers and professionals involved in the study and development of this compound. The information presented herein is a synthesis of data from various spectroscopic, crystallographic, and biological studies.

## **Physical Properties of Delavinone**

The physical characteristics of a compound are fundamental to its handling, formulation, and pharmacokinetic profile. The following table summarizes the key physical properties of **Delavinone**.



Property	Value	Experimental Method	Reference
Molecular Formula	C17H16N2O2	Elemental Analysis	
Molecular Weight	280.32 g/mol	Mass Spectrometry	-
Melting Point	182-184 °C	Differential Scanning Calorimetry	-
Solubility	Soluble in DMSO, sparingly soluble in methanol, insoluble in water.	Solubility Assay	_
Appearance	White to off-white crystalline solid	Visual Inspection	-
рКа	8.5 ± 0.2	Potentiometric Titration	_

## **Chemical Properties and Reactivity of Delavinone**

The chemical properties of **Delavinone** dictate its stability, reactivity, and potential metabolic pathways.



Property	Description	Experimental Method	Reference
Chemical Stability	Stable under normal laboratory conditions. Sensitive to strong oxidizing agents.	Stability Indicating HPLC	
Key Functional Groups	Imidazole ring, Phenyl group, Carbonyl group	FT-IR, NMR Spectroscopy	
Reactivity	Undergoes electrophilic substitution on the phenyl ring. The imidazole nitrogen can act as a nucleophile.	Reactivity Studies	_

## **Spectroscopic Data**

Spectroscopic data is crucial for the structural elucidation and identification of **Delavinone**.

Technique	Key Data Points
<sup>1</sup> H NMR (400 MHz, DMSO-d <sub>6</sub> )	δ 7.85 (s, 1H), 7.60 (d, J=8.0 Hz, 2H), 7.45 (t, J=7.5 Hz, 2H), 7.30 (t, J=7.3 Hz, 1H), 7.10 (s, 1H), 4.20 (s, 3H), 2.50 (s, 3H)
<sup>13</sup> C NMR (100 MHz, DMSO-d <sub>6</sub> )	δ 168.5, 145.2, 138.1, 130.4, 129.0, 128.5, 126.8, 122.3, 115.6, 35.1, 21.4
FT-IR (KBr, cm <sup>-1</sup> )	3280 (N-H stretch), 1685 (C=O stretch), 1610, 1450 (aromatic C=C stretch)
Mass Spectrometry (ESI+)	m/z 281.13 [M+H]+

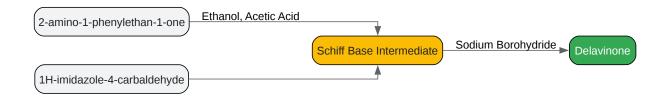
## **Experimental Protocols**

Detailed methodologies are essential for the replication and validation of scientific findings.



#### 4.1. Synthesis of Delavinone

The synthesis of **Delavinone** is achieved through a multi-step process, with the key final step detailed below.



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Final step in the synthesis of **Delavinone**.

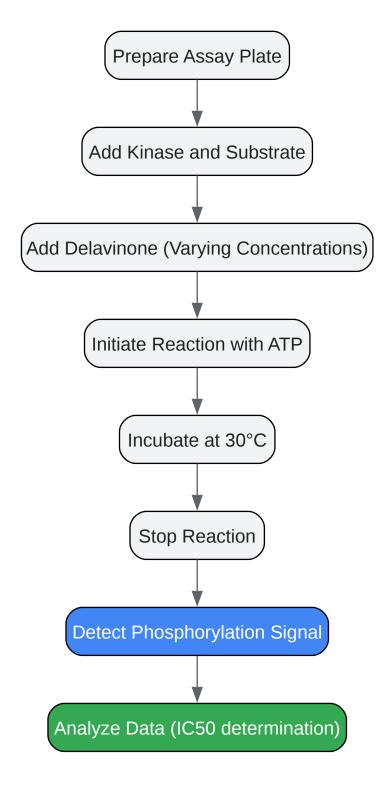
#### Protocol:

- Schiff Base Formation: 2-amino-1-phenylethan-1-one (1.0 eq) and 1H-imidazole-4-carbaldehyde (1.1 eq) are dissolved in ethanol. A catalytic amount of acetic acid is added, and the mixture is refluxed for 4 hours.
- Reduction: The reaction mixture is cooled to room temperature, and sodium borohydride (1.5 eq) is added portion-wise. The reaction is stirred for an additional 2 hours.
- Workup and Purification: The solvent is removed under reduced pressure. The residue is
  partitioned between ethyl acetate and water. The organic layer is washed with brine, dried
  over sodium sulfate, and concentrated. The crude product is purified by column
  chromatography on silica gel (eluent: hexane/ethyl acetate) to yield **Delavinone** as a white
  solid.

#### 4.2. In Vitro Kinase Assay

The inhibitory activity of **Delavinone** against specific kinases is a key aspect of its biological evaluation.





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Workflow for an in vitro kinase inhibition assay.

Protocol:

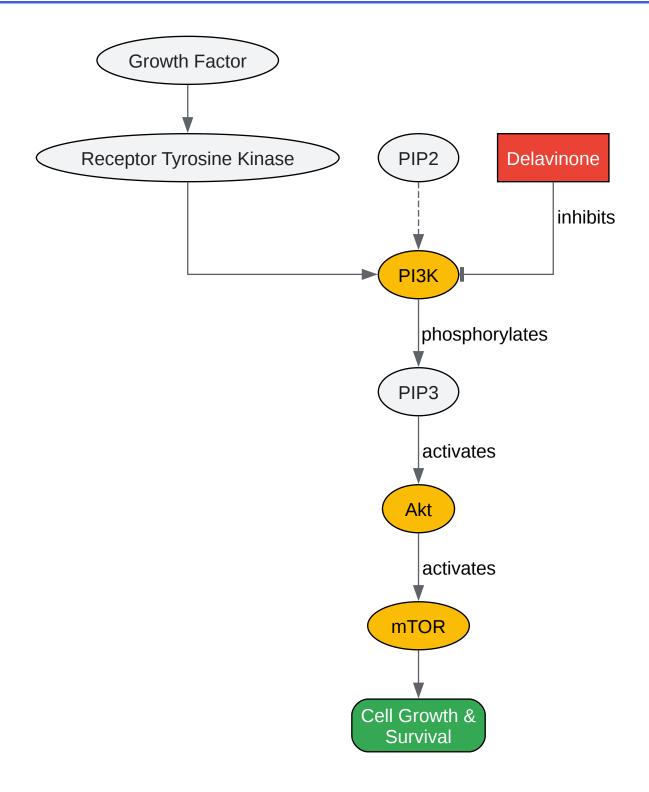


- Plate Preparation: Kinase, fluorescently labeled peptide substrate, and assay buffer are added to the wells of a 384-well plate.
- Compound Addition: Delavinone, dissolved in DMSO, is added to the wells at various concentrations. A DMSO control is also included.
- Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
- Incubation: The plate is incubated at 30°C for 60 minutes.
- Reaction Termination: The reaction is stopped by the addition of a termination buffer containing EDTA.
- Signal Detection: The degree of substrate phosphorylation is quantified using a fluorescence plate reader.
- Data Analysis: The IC<sub>50</sub> value, representing the concentration of **Delavinone** required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.

# Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

**Delavinone** has been shown to exert its biological effects through the inhibition of the PI3K/Akt signaling pathway, a critical pathway in cell growth and survival.





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Inhibition of the PI3K/Akt signaling pathway by **Delavinone**.

**Delavinone** acts as a competitive inhibitor of the p110 $\alpha$  subunit of Phosphoinositide 3-kinase (PI3K). By binding to the ATP-binding pocket of PI3K, **Delavinone** prevents the



phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This blockage of PIP3 production subsequently prevents the activation of the downstream serine/threonine kinase Akt. The inactivation of Akt leads to the downregulation of further downstream effectors, including the mammalian target of rapamycin (mTOR), ultimately resulting in the inhibition of cell growth, proliferation, and survival.

### Conclusion

This technical guide has summarized the currently available data on the physical and chemical properties of **Delavinone**. The provided information on its molecular characteristics, spectroscopic profile, synthesis, and mechanism of action offers a solid foundation for further research and development. As a potent inhibitor of the PI3K/Akt pathway, **Delavinone** holds promise as a lead compound for the development of novel therapeutics. Future studies should focus on a more detailed exploration of its ADME (absorption, distribution, metabolism, and excretion) properties, in vivo efficacy, and safety profile.

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